molecular formula C14H23N3 B14488605 1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane CAS No. 65305-93-3

1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane

Katalognummer: B14488605
CAS-Nummer: 65305-93-3
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: USUBDQLGMKYMSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane is an organic compound belonging to the triazinane family Triazinanes are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane typically involves the reaction of 4-methylbenzylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the triazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methylphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new triazinane derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Butyl-3-(3-chloro-4-methylphenyl)-1,3,5-triazinane
  • 1-Butyl-3-(4-methoxyphenyl)-1,3,5-triazinane
  • 1-Butyl-3-(4-fluorophenyl)-1,3,5-triazinane

Uniqueness

1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties

Eigenschaften

CAS-Nummer

65305-93-3

Molekularformel

C14H23N3

Molekulargewicht

233.35 g/mol

IUPAC-Name

1-butyl-3-(4-methylphenyl)-1,3,5-triazinane

InChI

InChI=1S/C14H23N3/c1-3-4-9-16-10-15-11-17(12-16)14-7-5-13(2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3

InChI-Schlüssel

USUBDQLGMKYMSB-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CNCN(C1)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.